Pyrimidine-5-sulfonyl fluoride
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Description
Pyrimidine-5-sulfonyl fluoride is a useful research compound. Its molecular formula is C4H3FN2O2S and its molecular weight is 162.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Sulfonyl Fluorides
Pyrimidine-5-sulfonyl fluoride has been employed in the synthesis of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. A sulfur-functionalized aminoacrolein derivative facilitates the efficient and selective synthesis of these compounds. This approach demonstrates a valuable method for accessing heterocyclic sulfonyl fluorides, which are of interest due to their potential applications in medicinal chemistry and drug discovery (Tucker, Chenard, & Young, 2015).
Nucleoside Rearrangements and Antiviral Properties
The compound also plays a role in the synthesis of fluorine-containing nucleoside analogs, demonstrating significant potential in the development of antiviral drugs. Specifically, reactions involving pyrimidine nucleoside 5′-aldehydes and (diethylamino)sulfur trifluoride (DAST) have been reported, leading to the production of nucleosides with promising antiviral properties (Lloyd, Coe, Walker, & Howarth, 1993).
Studies on Fluorinated Pyrimidines
Investigations into the effects of fluorinated pyrimidines on nucleic acid biosynthesis have provided insights into their potential therapeutic applications. These studies have shown that fluorinated pyrimidines can inhibit nucleic acid synthesis in certain cell types, highlighting their potential as anticancer agents (Danneberg, Montag, & Heidelberger, 1958).
Fluorescent Nucleotide Substrates
This compound derivatives have been utilized in the development of fluorescent nucleotide analogs for DNA-dependent RNA polymerases. These analogs serve as tools for studying nucleic acid dynamics and enzyme activities, further underscoring the versatility of this compound in biochemical research (Yarbrough, Schlageck, & Baughman, 1979).
Synthesis of Monofluorinated and Difluoromethyl Pyrimidines
The synthesis of chiral pyrimidines with monofluorinated and difluoromethyl side chains from this compound showcases its role in creating compounds with potential utility in medicinal chemistry and as building blocks for pharmaceuticals (Bannwarth, Valleix, Grée, & Grée, 2009).
Properties
IUPAC Name |
pyrimidine-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKPOBKHUYDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-52-8 |
Source
|
Record name | pyrimidine-5-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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